

# "crystal structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B1271239

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the crystal structure of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine**, a molecule of interest in medicinal chemistry. The document details the crystallographic data, molecular geometry, and intermolecular interactions determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis, crystallization, and structural determination of the compound. This information is crucial for structure-based drug design and the development of novel therapeutic agents. In the title molecule,  $C_9H_6Cl_2N_2S$ , the benzene and thiazole rings are not coplanar, with a significant dihedral angle between their mean planes.<sup>[1][2]</sup> The crystal packing is characterized by the formation of dimers through N—H $\cdots$ N hydrogen bonds, which are further linked into layers by C—H $\cdots$ Cl interactions.<sup>[1][2]</sup> Additionally,  $\pi$  $\cdots$  $\pi$  stacking interactions are observed between the thiazole rings.<sup>[1][2]</sup>

## Crystallographic Data

The crystal structure of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine** ( $C_9H_6Cl_2N_2S$ ) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic

system. A summary of the crystal data and structure refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C <sub>9</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub> S
Formula Weight	245.12
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	13.0270 (9)
b (Å)	10.1183 (6)
c (Å)	7.7159 (5)
β (°)	91.974 (3)
Volume (Å <sup>3</sup> )	1016.44 (11)
Z	4
Radiation (Å)	Mo Kα (λ = 0.71073)
Temperature (K)	296
Reflections Collected	8039
Independent Reflections	2245
R <sub>int</sub>	0.020
Final R indexes [I > 2σ(I)]	R <sub>1</sub> = 0.029, wR <sub>2</sub> = 0.080
Goodness-of-fit (S)	1.04

Data sourced from NIH PMC and ResearchGate articles.[\[1\]](#)[\[2\]](#)

## Molecular Geometry and Intermolecular Interactions

The molecular structure of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine** consists of a 2,5-dichlorophenyl group attached to a 1,3-thiazol-2-amine moiety. The benzene and thiazole rings are planar, with root-mean-square deviations of 0.009 Å and 0.030 Å, respectively.[1] The dihedral angle between the mean planes of these two rings is 54.18 (8)°.[1][2]

In the crystal, molecules form centrosymmetric dimers through pairs of N—H···N hydrogen bonds, creating an  $R_{2}^{2}(8)$  ring motif.[1][2] These dimers are interconnected by C—H···Cl interactions, forming layers parallel to the (011) plane.[1][2] The thiazole rings stack along the c-axis direction, with a centroid-to-centroid distance of 3.8581 (9) Å, which is indicative of  $\pi$ — $\pi$  stacking interactions.[1][2] An intramolecular C—H···S contact is also present.[1][2]

## Experimental Protocols

The determination of the crystal structure involved the following key experimental stages:

### Synthesis and Crystallization

The title compound was synthesized by reacting N-(2,4-dichlorophenyl)thiourea with 2-chloro-1,1-dimethoxyethane in a water-methanol mixture.[1] The reaction mixture was refluxed for 4 hours. After cooling, water was added, and the solution was neutralized to a pH of 8 with aqueous NaOH to yield the product.[2] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.

### X-ray Data Collection and Processing

A suitable single crystal with dimensions of  $0.33 \times 0.28 \times 0.22$  mm was mounted on a Bruker Kappa APEXII CCD area-detector diffractometer.[1] Data were collected at 296 K using graphite-monochromated Mo K $\alpha$  radiation. A multi-scan absorption correction was applied using the SADABS program.[1] The data were processed and reduced using the SAINT software.[1]

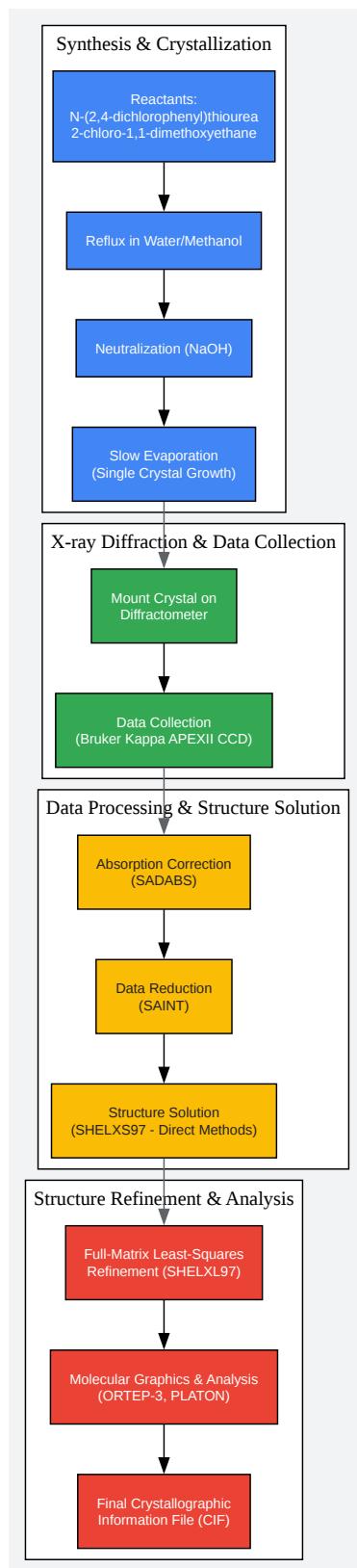
### Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on  $F^2$  using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding

model.[\[1\]](#)[\[2\]](#) The molecular graphics were generated using ORTEP-3 for Windows and PLATON.[\[1\]](#)

## Experimental Workflow

The following diagram illustrates the workflow for the determination of the crystal structure of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine**.



[Click to download full resolution via product page](#)

*Experimental workflow for crystal structure determination.*

## Signaling Pathways

The provided search results focus exclusively on the synthesis and crystallographic analysis of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine**. No specific biological studies or signaling pathways associated with this particular compound were identified in the literature reviewed for this guide. While thiazole derivatives are known to exhibit a wide range of biological activities, further research is required to elucidate the specific mechanisms of action and potential signaling pathways for this compound.<sup>[3][4][5]</sup>

## Conclusion

This technical guide has summarized the key crystallographic features of **4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine**. The detailed data on its solid-state structure, including molecular conformation and intermolecular interactions, provide a valuable foundation for computational modeling, structure-activity relationship studies, and the rational design of new derivatives with potentially enhanced biological activities. The experimental protocols outlined herein offer a clear methodology for the reproduction and further investigation of this and related compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["crystal structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1271239#crystal-structure-of-4-2-5-dichlorophenyl-1-3-thiazol-2-amine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)